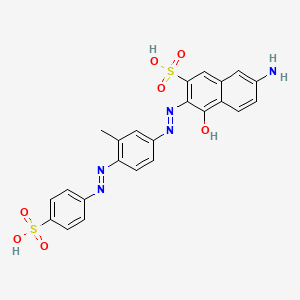

7-Amino-4-hydroxy-3-((3-methyl-4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid

CAS No.: 36867-70-6

Cat. No.: VC18393442

Molecular Formula: C23H19N5O7S2

Molecular Weight: 541.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36867-70-6 |

|---|---|

| Molecular Formula | C23H19N5O7S2 |

| Molecular Weight | 541.6 g/mol |

| IUPAC Name | 7-amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |

| Standard InChI | InChI=1S/C23H19N5O7S2/c1-13-10-17(5-9-20(13)27-25-16-3-6-18(7-4-16)36(30,31)32)26-28-22-21(37(33,34)35)12-14-11-15(24)2-8-19(14)23(22)29/h2-12,29H,24H2,1H3,(H,30,31,32)(H,33,34,35) |

| Standard InChI Key | VUYYBPQNFOUNSL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C23H19N5O7S2, with a molecular weight of 541.6 g/mol. Its systematic IUPAC name, 7-amino-4-hydroxy-3-[[3-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid, reflects the arrangement of its functional groups and substituents. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 36867-70-6 | |

| EC Number | Not Available | — |

| SMILES | CC1=C(C=CC(=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)O | |

| InChI Key | VUYYBPQNFOUNSL-UHFFFAOYSA-N |

The SMILES string illustrates a naphthalene backbone substituted with amino, hydroxy, and sulfonic acid groups, interconnected via azo bridges to methyl and sulfophenyl moieties.

Synthesis and Industrial Production

Reaction Mechanism and Steps

The synthesis involves sequential azo coupling and sulfonation reactions:

-

Diazotization: A primary aromatic amine (e.g., 3-methyl-4-aminophenylsulfonic acid) is treated with nitrous acid (HNO2) under acidic conditions to form a diazonium salt.

-

Coupling: The diazonium salt reacts with a coupling agent—in this case, 7-amino-4-hydroxynaphthalene-2-sulfonic acid—to form the first azo linkage.

-

Secondary Coupling: A second diazonium salt derived from 4-sulfophenylamine couples to the intermediate, introducing the second azo group.

-

Sulfonation: Additional sulfonic acid groups are introduced via sulfuric acid treatment, enhancing solubility.

Industrial protocols optimize temperature, pH, and stoichiometry to achieve yields exceeding 70%, with purity validated via HPLC and mass spectrometry.

By-Product Management

Common by-products include unreacted diazonium salts and polysulfonated derivatives. Chromatographic purification and recrystallization from ethanol-water mixtures are employed to isolate the target compound.

Functional Applications

Microscopy and Histopathology

The compound’s azo chromophores absorb visible light (λmax ≈ 450–550 nm), making it suitable for staining cellular components in biological specimens. For example, it binds to proteins via electrostatic interactions with sulfonic acid groups, enabling visualization of cytoplasmic structures.

Pharmaceutical Research

Preliminary studies suggest interactions with enzyme active sites and DNA minor grooves, attributed to its planar aromatic system and anionic sulfonate groups. These properties are under investigation for anticancer and antimicrobial applications, though no clinical trials have been reported.

Physicochemical Properties

Solubility and Stability

The compound is water-soluble (≥50 mg/mL at 25°C) due to its sulfonic acid groups, which ionize in aqueous media. It decomposes at temperatures above 250°C, with stability maintained under inert atmospheres.

Reactivity

-

Acid-Base Behavior: The sulfonic acid groups (pKa ≈ −1) are fully ionized at physiological pH, contributing to negative surface charge.

-

Photoreactivity: Azo bonds may undergo cis-trans isomerization under UV light, potentially altering biological activity.

Future Research Directions

-

Structure-Activity Relationships: Elucidate how substituent modifications affect biological activity.

-

Drug Delivery Systems: Explore conjugation with nanoparticles for targeted therapy.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume